molecular formula C37H54O4 B13743627 Cholesterol ferulate CAS No. 164453-91-2

Cholesterol ferulate

Cat. No.: B13743627
CAS No.: 164453-91-2
M. Wt: 562.8 g/mol
InChI Key: CPBQNAKTSMCPNH-NXVZWREOSA-N
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Description

Cholesterol ferulate is a compound formed by the esterification of cholesterol and ferulic acid. Cholesterol is a lipid molecule that is a crucial component of cell membranes, while ferulic acid is a phenolic compound known for its antioxidant properties. The combination of these two molecules results in a compound that exhibits unique biological activities, making it of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholesterol ferulate can be synthesized through esterification reactions. One common method involves the use of microwave irradiation to facilitate the esterification of cholesterol with trans-4-O-acetylferulic acid . This method is efficient and yields high purity products.

Industrial Production Methods: Industrial production of this compound often involves enzymatic methods. Enzymes such as cholesterol esterases can catalyze the esterification of cholesterol with ferulic acid under mild conditions, making the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions: Cholesterol ferulate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the ferulate moiety, altering its biological activity.

    Substitution: Substitution reactions can introduce different functional groups to the ferulate moiety, enhancing its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Scientific Research Applications

Cholesterol ferulate has a wide range of applications in scientific research:

Mechanism of Action

Cholesterol ferulate exerts its effects through several mechanisms:

Comparison with Similar Compounds

    γ-Oryzanol: A mixture of steryl ferulates found in rice bran, known for its antioxidant and cholesterol-lowering properties.

    Campesteryl Ferulate: Another steryl ferulate with similar biological activities.

Uniqueness: Cholesterol ferulate is unique due to its combination of cholesterol and ferulic acid, which imparts both membrane-stabilizing and antioxidant properties. This dual functionality makes it particularly valuable in therapeutic and industrial applications .

Properties

CAS No.

164453-91-2

Molecular Formula

C37H54O4

Molecular Weight

562.8 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C37H54O4/c1-24(2)8-7-9-25(3)30-14-15-31-29-13-12-27-23-28(18-20-36(27,4)32(29)19-21-37(30,31)5)41-35(39)17-11-26-10-16-33(38)34(22-26)40-6/h10-12,16-17,22,24-25,28-32,38H,7-9,13-15,18-21,23H2,1-6H3/b17-11+/t25-,28+,29+,30-,31+,32+,36+,37-/m1/s1

InChI Key

CPBQNAKTSMCPNH-NXVZWREOSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)/C=C/C5=CC(=C(C=C5)O)OC)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC(=C(C=C5)O)OC)C)C

Origin of Product

United States

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